Zirconium(IV) Propoxide

Sol-Gel Chemistry Precursor Purity Metal Alkoxide Composition

Choose Zirconium(IV) Propoxide for superior thermal stability up to 300°C and ~20% lower oxo-alkoxide content than butoxide, enabling defect-free gels, high-surface-area t-ZrO2 (90-160 m²/g), and phase stabilization to 1200°C. Supplied as 70 wt% solution in 1-propanol.

Molecular Formula C3H8OZr
Molecular Weight 151.32 g/mol
CAS No. 23519-77-9
Cat. No. B1204390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium(IV) Propoxide
CAS23519-77-9
Synonymstetra-n-propyl zirconate
Molecular FormulaC3H8OZr
Molecular Weight151.32 g/mol
Structural Identifiers
SMILESCCCO.[Zr]
InChIInChI=1S/C3H8O.Zr/c1-2-3-4;/h4H,2-3H2,1H3;
InChIKeyRQIHICWHMWNVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zirconium(IV) Propoxide (CAS 23519-77-9): A Key ZrO2 Precursor for Sol-Gel and Thin Film Technologies


Zirconium(IV) propoxide, also referred to as tetra-n-propyl zirconate, is a metal alkoxide with the molecular formula Zr(OC₃H₇)₄ and a molecular weight of 327.57 g/mol. It is most commonly supplied as a 70 wt% solution in 1-propanol, characterized by a boiling point of 208 °C (at 0.1 mmHg), a density of 1.044 g/mL at 25 °C, and a refractive index of 1.4510 at 20 °C . As a class of metal alkoxides, these compounds serve as highly reactive precursors that readily undergo hydrolysis and condensation, enabling the low-temperature synthesis of high-purity zirconia (ZrO₂) ceramics and thin films via sol-gel processing and chemical vapor deposition (CVD) [1]. The propoxide ligand, a linear alkoxy group, provides a specific balance of reactivity and volatility that distinguishes it from other zirconium alkoxides in precursor-driven material fabrication [2].

Critical Differentiation: Why Zirconium(IV) Propoxide Cannot Be Replaced by Other Zirconium Alkoxides


In sol-gel and thin-film processing, the choice of zirconium precursor is not a matter of simple interchangeability. The specific alkoxide ligand—propoxide, butoxide, or isopropoxide—directly governs the precursor's oligomeric state, oxo-alkoxide content, and thermal stability, which in turn dictate the final material's phase composition, surface area, and structural integrity [1]. These molecular-level differences, which are well-documented in peer-reviewed literature, translate to tangible, quantitative variations in critical process parameters, such as gelation kinetics and the stability of desired crystalline phases [2]. Therefore, substituting a different zirconium alkoxide without understanding these quantifiable differentiations risks irreproducible syntheses, altered material properties, and process failure [3].

Quantitative Evidence: Zirconium(IV) Propoxide vs. Closest Analogs in Critical Performance Metrics


Reduced Oxo-Alkoxide Content vs. Zirconium n-Butoxide: Lower Pre-Hydrolysis for More Controlled Sol-Gel Processing

Commercial solutions of zirconium n-propoxide contain a significantly lower proportion of pre-formed oxo-alkoxide species compared to the analogous n-butoxide precursor. This structural difference has a direct impact on hydrolysis and condensation behavior during sol-gel processing [1].

Sol-Gel Chemistry Precursor Purity Metal Alkoxide Composition

Superior Thermal Stability in Non-Polar Solvents vs. Zirconium tert-Butoxide

Zirconium n-propoxide exhibits markedly higher thermal stability in toluene compared to zirconium tert-butoxide. This allows for high-temperature solvothermal processing without premature decomposition of the precursor [1].

Thermal Decomposition Solvothermal Synthesis Precursor Stability

High Surface Area Retention after Calcination: Zirconium n-Propoxide as a Precursor for Thermally Stable, High-Surface-Area Tetragonal ZrO2

Tetragonal zirconia synthesized from zirconium n-propoxide via a solvothermal route retains exceptionally high surface area even after high-temperature calcination, a key property for catalytic and adsorbent applications [1]. While comparative data for other precursors under identical conditions is limited in this specific study, this performance metric is a critical differentiator for the material derived from this precursor.

Catalysis Ceramics Porous Materials Surface Area

Enhanced Stabilization of Metastable Tetragonal ZrO2 Phase vs. Zirconium Acetate in Silica Matrices

In zirconia-silica gels, the choice of zirconium precursor is critical for stabilizing the metastable tetragonal ZrO2 (t-ZrO2) phase, which is essential for mechanical and catalytic properties. Zirconium n-propoxide promotes the formation and retention of t-ZrO2 across a wide temperature range, whereas zirconium acetate leads to an undesirable phase transformation to the monoclinic phase (m-ZrO2) at elevated temperatures [1].

Phase Stabilization Zirconia-Silica Composites Ceramic Processing

Enhancement of Thermal Stability in PDMS-TEOS Hybrid Materials

The addition of small quantities of zirconium propoxide to PDMS-TEOS hybrid sol-gel materials directly correlates with enhanced thermal stability, a key performance attribute for high-temperature applications [1]. While this is not a direct precursor-to-precursor comparison, it demonstrates a unique functional role for the propoxide that may not be replicated by other alkoxides.

Hybrid Materials Thermal Stabilization Ormosils

Optimal Application Scenarios for Zirconium(IV) Propoxide Based on Differentiated Performance


Controlled Sol-Gel Synthesis of High-Purity ZrO2 Ceramics and Thin Films

In applications where precise control over hydrolysis and condensation kinetics is paramount, zirconium(IV) propoxide is the preferred precursor. Its ~20% oxo-alkoxide content, which is 15 percentage points lower than that of zirconium n-butoxide, provides a less pre-hydrolyzed starting material [1]. This minimizes premature polymerization and enables the formation of homogeneous sols and defect-free gels, critical for optical coatings, dielectric layers, and high-performance ceramic membranes [2].

High-Temperature Solvothermal and Vapor Deposition Processes

The superior thermal stability of zirconium n-propoxide, which remains stable up to 300 °C in toluene while zirconium tert-butoxide decomposes at 200 °C [1], makes it the precursor of choice for solvothermal synthesis and high-temperature chemical vapor deposition (CVD). This stability ensures a clean, controllable decomposition pathway, yielding microcrystalline tetragonal zirconia with large surface areas (90-160 m²/g) that are retained after calcination at 500 °C [2]. These properties are essential for catalyst supports and high-surface-area ceramics.

Fabrication of Tetragonal Zirconia-Containing Composites and Coatings

For the development of composite materials where the stabilization of the metastable tetragonal ZrO2 phase is required, zirconium(IV) propoxide offers a distinct advantage. Direct comparative studies show that in ZrO2-SiO2 systems, the propoxide precursor promotes the retention of t-ZrO2 up to 1200 °C, whereas the use of zirconium acetate leads to an undesirable conversion to the monoclinic phase [1]. This makes the propoxide essential for applications like thermal barrier coatings, structural ceramics, and catalysts where the tetragonal phase's superior mechanical and catalytic properties are exploited.

Formulation of Thermally Stabilized Hybrid Organic-Inorganic Materials

Researchers developing advanced hybrid materials (ormosils) for high-temperature applications can leverage the thermal stabilization effect of zirconium(IV) propoxide. When incorporated at levels ≤5 wt% into PDMS-TEOS hybrids, it shifts thermal degradation to higher temperatures and reduces high-temperature porosity compared to additive-free controls [1]. This is a critical differentiator for protective coatings in aerospace, automotive, and high-temperature sensing applications.

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